Oxidation State and Physicochemical Properties Differentiate from the Sulfonyl Analog
The target compound contains a methylsulfanyl (-SCH₃) thioether, while its closest analog, 1-(4-Fluorophenyl)-2-(methylsulfonyl)ethan-1-one (CAS 82652-17-3), contains a methylsulfonyl (-SO₂CH₃) group, which is the fully oxidized sulfone . This oxidation state difference results in a significant change in molecular weight (184.23 vs 216.23 g/mol) and lipophilicity . The reduced sulfur in the thioether is more lipophilic (calculated LogP higher) and has a different electronic effect, making it a more reactive nucleophile or a precursor for selective oxidation, while the sulfone is a more polar, metabolically stable moiety .
| Evidence Dimension | Molecular Weight and Oxidation State |
|---|---|
| Target Compound Data | Molecular Weight: 184.23 g/mol; Sulfur Oxidation State: 0 (Thioether) |
| Comparator Or Baseline | 1-(4-Fluorophenyl)-2-(methylsulfonyl)ethan-1-one; Molecular Weight: 216.23 g/mol; Sulfur Oxidation State: +4 (Sulfone) |
| Quantified Difference | Δ Molecular Weight = 32.00 g/mol (due to two additional oxygen atoms). |
| Conditions | Data derived from standard chemical identity and vendor specification sheets. |
Why This Matters
The choice between a thioether and its sulfone analog is critical for downstream applications; the thioether's lower oxidation state and higher lipophilicity can influence membrane permeability and serve as a handle for further synthetic elaboration, while the sulfone is often more stable but less reactive.
